molecular formula C16H18O5 B2724793 ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate CAS No. 35679-91-5

ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No. B2724793
CAS RN: 35679-91-5
M. Wt: 290.315
InChI Key: NJVGLBRHZLKKAW-UHFFFAOYSA-N
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Description

“Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the formula C15H16O5 . It has a molecular weight of 276.2845 . This compound is also known as "Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester" .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The procedure involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound is solid in state . It has a spectral contamination due to oil around 2900, 1465 CM-1 . A spectral feature at 1077 CM-1 is an artifact caused by a change in recording parameter .

Scientific Research Applications

  • Chemical Synthesis and Derivative Formation : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactions with other chemicals, such as S-methylisothiosemicarbazide hydroiodide. These reactions lead to the formation of compounds like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

  • Pharmaceutical Applications : In the realm of pharmacology, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their potential in mitigating drug resistance in cancer cells. These compounds are promising candidates for treating cancers with multiple drug resistance, indicating their significance in the development of new cancer therapies (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).

  • Material Science and Catalysis : A study on the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives in water using a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a catalyst highlights its application in material science. This synthesis process offers several advantages such as mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang, Ye, Zuo, & Luo, 2015).

  • Analytical Techniques : The compound has also been a subject of study in analytical chemistry, where different polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, were characterized using various techniques. This study underscores the challenges in the physical and analytical characterization of polymorphic pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

properties

IUPAC Name

ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-19-16(18)11(4)20-12-6-7-13-9(2)10(3)15(17)21-14(13)8-12/h6-8,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVGLBRHZLKKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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